molecular formula C12H9ClN2O3 B8777714 2-(4-Chloro-2-methylphenoxy)-5-nitropyridine

2-(4-Chloro-2-methylphenoxy)-5-nitropyridine

Cat. No.: B8777714
M. Wt: 264.66 g/mol
InChI Key: NTVWADDEOMWSFP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-5-nitropyridine typically involves the reaction of 4-chloro-2-methylphenol with 2,5-dichloropyridine in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts, ligands, bases like triethylamine (TEA).

Major Products Formed

    Reduction: 2-(4-Chloro-2-methyl-phenoxy)-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-5-nitropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable chemical properties.

    4-Chloro-2-methylphenoxyacetate: A related compound with similar reactivity.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a phenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-nitropyridine

InChI

InChI=1S/C12H9ClN2O3/c1-8-6-9(13)2-4-11(8)18-12-5-3-10(7-14-12)15(16)17/h2-7H,1H3

InChI Key

NTVWADDEOMWSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-methylphenol (101 mg, 0.71 mmol) was dissolved in tetrahydrofuran (2.1 mL) and the solution was treated with sodium hydride (60% dispersed in mineral oil, 31 mg, 0.78 mmol). After stirring for 30 minutes at 22° C., 2-chloro-5-nitropyridine (101 mg, 0.64 mmol) was added and the reaction mixture was heated to reflux for 1 hour. The solution was cooled to ambient temperature, quenched with saturated aqueous NH4Cl and concentrated in vacuo. The residue was redissolved in ethyl acetate then washed 2× with saturated NaHCO3, saturated NaCl, dried over anhydrous Na2SO4 and concentrated in vacuo.
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Quantity
101 mg
Type
reactant
Reaction Step Three

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